Paroxypropione

Description

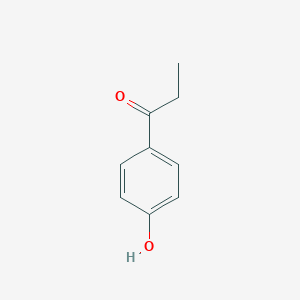

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARSHUDCJQSEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023426 | |

| Record name | Paroxypropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-70-2 | |

| Record name | 4′-Hydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxypropione [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxypropione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Paroxypropione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paroxypropione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXYPROPIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9952001TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paroxypropione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound with notable endocrine activity. Historically used as an antigonadotropin, its mechanism of action is primarily attributed to its estrogenic properties, which influence the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the known signaling pathways associated with this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a simple phenolic ketone with the IUPAC name 1-(4-hydroxyphenyl)propan-1-one. Its chemical structure consists of a propiophenone core substituted with a hydroxyl group at the para position of the phenyl ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-hydroxyphenyl)propan-1-one[1] |

| CAS Number | 70-70-2[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| SMILES | CCC(=O)c1ccc(cc1)O[1] |

| InChI Key | RARSHUDCJQSEFJ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | PubChem |

| Melting Point | 148-152 °C | ChemicalBook |

| Boiling Point | 152-154 °C at 26 mmHg | ChemicalBook |

| Solubility | Very slightly soluble in water; Soluble in DMSO (100 mg/mL), methanol (0.1 g/mL), ethanol, and acetone. | Muby Chemicals, GlpBio, Guidechem |

| pKa | 8.87 ± 0.26 (Predicted) | ChemBK |

| LogP | 2.030 | ChemicalBook |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the acyl group's migration from the phenolic ester to the aryl ring, catalyzed by a Lewis acid.

Experimental Protocol: Fries Rearrangement for this compound Synthesis

This protocol is a general procedure based on the Fries rearrangement of phenyl propionate.

Materials:

-

Phenol

-

Propionyl chloride

-

Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid (e.g., AlCl₃)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) and propionyl chloride (1.0 equivalent) in trifluoromethanesulfonic acid at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

-

Upon completion, carefully pour the reaction mixture into a beaker containing cold water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford pure 4'-hydroxypropiophenone (this compound).[2]

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound via Fries rearrangement.

Pharmacological Properties and Mechanism of Action

This compound is recognized for its antigonadotropic effects, which are mediated through its estrogenic activity. It has a relatively low affinity for the estrogen receptor and thus requires high doses to elicit significant physiological responses.[1]

Antigonadotropic Activity and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The antigonadotropic action of this compound stems from its ability to suppress the gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This suppression leads to an inhibition of the HPG axis, resulting in decreased production of sex steroids.[3][4] The estrogenic activity of this compound provides negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), FSH, and LH.

Diagram 2: Signaling Pathway of this compound's Antigonadotropic Effect

Caption: this compound's negative feedback on the HPG axis.

Potential Interaction with the Glucocorticoid Receptor

While primarily known for its estrogenic effects, the structural similarity of this compound to other phenolic compounds that interact with steroid receptors suggests a potential for interaction with the glucocorticoid receptor (GR). However, there is currently a lack of direct evidence and detailed studies on this compound's activity as a GR antagonist. Further research is required to elucidate any potential binding affinity and functional modulation of the GR signaling pathway.

Diagram 3: General Glucocorticoid Receptor Signaling Pathway

Caption: Overview of the glucocorticoid receptor signaling pathway.

Experimental Protocols for Biological Assays

To facilitate further investigation into the biological activities of this compound, the following are general protocols for relevant assays.

Estrogen Receptor Binding Assay (Competitive Radiometric Assay)

This protocol provides a framework for determining the binding affinity of this compound to the estrogen receptor.

Materials:

-

Recombinant human estrogen receptor α (ERα) or β (ERβ)

-

[³H]-Estradiol (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation vials and cocktail

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine a fixed concentration of ER, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate bound from free radioligand using a method such as hydroxylapatite or filter binding.

-

Quantify the amount of bound [³H]-Estradiol in each tube using liquid scintillation counting.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Antigonadotropic Activity Assay

This protocol outlines a general in vivo method to assess the antigonadotropic effects of this compound in a rodent model.

Materials:

-

Mature female rats or mice

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Anesthetic

-

Equipment for blood collection and hormone assays (e.g., ELISA kits for LH, FSH, and estradiol)

Procedure:

-

Acclimatize animals and monitor their estrous cycles.

-

Administer this compound or vehicle to the animals daily for a specified period (e.g., 7-14 days).

-

At the end of the treatment period, collect blood samples at a specific time point in the estrous cycle.

-

Measure serum concentrations of LH, FSH, and estradiol using appropriate assay kits.

-

Compare the hormone levels between the this compound-treated group and the vehicle control group to determine the antigonadotropic effect.

-

Ovarian and uterine weights can also be measured as secondary endpoints.

Conclusion

This compound is a synthetic estrogen with established antigonadotropic properties mediated through the HPG axis. This guide has provided a detailed overview of its chemical and physical characteristics, a general synthesis protocol, and an outline of its mechanism of action with relevant signaling pathways. While its primary endocrine activity is well-documented, the potential for interaction with other nuclear receptors, such as the glucocorticoid receptor, remains an area for future investigation. The provided experimental protocols offer a starting point for researchers to further explore the pharmacological profile of this compound.

References

Synthesis of Paroxypropione for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen that has garnered interest in research for its antigonadotropic properties and its potential applications in areas such as oncology.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action for research and development purposes. The primary synthetic route discussed is the Fries rearrangement of phenyl propionate, a reliable method for producing hydroxyaryl ketones. This document is intended to serve as a practical resource for chemists and pharmacologists engaged in the synthesis and evaluation of this compound and related compounds.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | 1-(4-hydroxyphenyl)propan-1-one | [1][2] |

| Synonyms | This compound, p-Hydroxypropiophenone, 4'-Hydroxypropiophenone | [1][3] |

| CAS Number | 70-70-2 | [1][2] |

| Molecular Formula | C9H10O2 | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 149-152 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | [6][7][8] |

| Storage | Store at -20°C | [6][7][8] |

Synthesis of this compound

The most common and highest-yielding method for the synthesis of this compound is through the Fries rearrangement of phenyl propionate.[1] This process involves two main steps: the esterification of phenol to produce phenyl propionate, followed by the Lewis acid-catalyzed rearrangement to yield p-hydroxypropiophenone (this compound) and its ortho isomer.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This procedure describes the formation of the precursor ester, phenyl propionate, from phenol and propionyl chloride.

Materials:

-

Phenol

-

Propionyl chloride

-

Pyridine (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether (as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in anhydrous diethyl ether.

-

Slowly add propionyl chloride to the solution. If pyridine is used, it should be added cautiously to the reaction mixture.

-

The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

Stir the mixture at room temperature until the evolution of HCl gas ceases (if pyridine is not used).

-

The reaction mixture is then washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude phenyl propionate.

-

The crude product can be purified by distillation under reduced pressure.

This protocol details the rearrangement of phenyl propionate to p-hydroxypropiophenone (this compound) using aluminum chloride as the Lewis acid catalyst.

Materials:

-

Phenyl propionate

-

Anhydrous aluminum chloride (AlCl3)

-

Carbon disulfide (CS2) or nitrobenzene (as solvent)

-

Hydrochloric acid (concentrated)

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide.

-

Through the dropping funnel, slowly add phenyl propionate to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Carefully distill off the carbon disulfide.

-

Heat the remaining reaction mixture to a higher temperature (e.g., 130-150°C) for a few hours to complete the rearrangement.

-

Cool the reaction mixture and decompose the aluminum complex by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture will contain both the para (this compound) and ortho isomers of hydroxypropiophenone.

-

The solid p-hydroxypropiophenone can be isolated by filtration and purified by recrystallization from methanol or ethanol. The oily ortho isomer remains in the filtrate.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Fries rearrangement.

| Parameter | Value/Range | Notes |

| Yield of Phenyl Propionate | >90% | Dependent on purification method. |

| Yield of p-hydroxypropiophenone | 45-72% | Varies with solvent and reaction temperature. Lower temperatures favor the para isomer. |

| Yield of o-hydroxypropiophenone | 30-40% | Higher temperatures tend to increase the yield of the ortho isomer. |

| Purity (after recrystallization) | >98% | Can be assessed by HPLC or melting point determination. |

Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ). |

Mechanism of Action and Signaling Pathways

This compound's biological effects are primarily attributed to its interaction with the estrogen receptor and its influence on microtubule dynamics.

Estrogen Receptor Signaling Pathway

As a non-steroidal estrogen, this compound can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can modulate gene expression. This is a key mechanism underlying its antigonadotropic effects.

References

- 1. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 6. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Fries Rearrangement [organic-chemistry.org]

Paroxypropione: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, a synthetic nonsteroidal estrogen, has been recognized for its dual activities as a weak estrogen and an antigonadotropic agent.[1] This technical guide synthesizes the available in vitro data to elucidate the core mechanisms of action of this compound. While extensive quantitative in vitro data from contemporary studies are limited in the public domain, this document pieces together established principles and qualitative descriptions to provide a foundational understanding of its molecular interactions and signaling pathways. The primary modes of action—estrogenic activity and gonadotropin inhibition—are explored through detailed descriptions of relevant signaling pathways and hypothetical experimental frameworks.

Core Concepts: Estrogenic and Antigonadotropic Activity

This compound's pharmacological profile is centered around two primary effects:

-

Estrogenic Activity: As a synthetic nonsteroidal estrogen, this compound can mimic the effects of endogenous estrogens, albeit with significantly lower potency. It is reported to possess approximately 0.1% of the estrogenic activity of estrone.[1] This activity is mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.

-

Antigonadotropic Activity: this compound exerts an inhibitory effect on the production and/or secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[1] Its antigonadotropic potency is noted to be less than 0.5% of that of estrone.[1] This action is crucial to its therapeutic applications in hormone-dependent conditions.

Estrogenic Mechanism of Action

The estrogenic effects of this compound are initiated by its binding to intracellular estrogen receptors. Although its affinity for these receptors is low, the subsequent signaling cascade follows the canonical pathway of estrogen action.[1]

Signaling Pathway

The binding of this compound to estrogen receptors triggers a series of molecular events that ultimately alter gene expression in target cells.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

To quantify the binding affinity of this compound for the estrogen receptor, a competitive binding assay is a standard in vitro method.

-

Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ.

-

Radiolabeled estradiol ([³H]-E2) as the tracer.

-

Unlabeled this compound and unlabeled 17β-estradiol (as a reference competitor).

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite slurry to separate bound from free radioligand.

-

-

Procedure:

-

A constant concentration of ER and [³H]-E2 are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound (or 17β-estradiol) are added to compete for binding to the ER.

-

The mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Hydroxyapatite slurry is added to bind the ER-ligand complexes.

-

The slurry is washed to remove unbound [³H]-E2.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound that displaces 50% of the bound [³H]-E2) is calculated from the curve.

-

The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.

-

Antigonadotropic Mechanism of Action

The antigonadotropic effect of this compound is likely mediated through its estrogenic activity at the level of the hypothalamus and pituitary gland, leveraging the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.

Signaling Pathway

By acting as an estrogen, this compound can suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and also directly inhibit the synthesis and release of LH and FSH from the pituitary gonadotrophs.

Experimental Protocol: In Vitro Pituitary Cell Culture Assay

To assess the direct inhibitory effect of this compound on gonadotropin secretion, primary pituitary cell cultures can be utilized.

-

Objective: To measure the dose-dependent effect of this compound on basal and GnRH-stimulated LH and FSH secretion from pituitary cells.

-

Materials:

-

Primary pituitary cells isolated from rats or other suitable animal models.

-

Cell culture medium (e.g., DMEM) supplemented with serum.

-

This compound dissolved in a suitable vehicle (e.g., DMSO).

-

Gonadotropin-releasing hormone (GnRH).

-

Enzyme-linked immunosorbent assay (ELISA) kits for rat LH and FSH.

-

-

Procedure:

-

Pituitary glands are harvested, and cells are dispersed using enzymatic digestion.

-

Cells are plated in multi-well plates and allowed to attach and recover.

-

The culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated for a defined period (e.g., 24-48 hours) to assess effects on basal secretion.

-

For stimulated secretion, a subset of wells is treated with a fixed concentration of GnRH for a shorter period (e.g., 4 hours) in the presence of this compound or vehicle.

-

The culture medium is collected, and the concentrations of LH and FSH are quantified using ELISA.

-

-

Data Analysis:

-

The secretion of LH and FSH at different this compound concentrations is compared to the vehicle control.

-

Dose-response curves are generated to determine the IC50 of this compound for the inhibition of basal and GnRH-stimulated gonadotropin release.

-

Potential Effects on Prolactin Secretion

The effect of this compound on prolactin secretion is not well-documented in readily available literature. However, given its estrogenic nature, a stimulatory effect can be hypothesized, as estrogens are known to be potent stimulators of prolactin synthesis and secretion from pituitary lactotrophs.

Hypothetical Signaling Pathway

If this compound stimulates prolactin secretion, it would likely do so by binding to estrogen receptors in lactotrophs, leading to increased transcription of the prolactin gene.

Experimental Protocol: Prolactin Secretion Assay

An in vitro assay using pituitary cell cultures can also be employed to investigate the effects of this compound on prolactin secretion.

-

Objective: To determine if this compound stimulates prolactin secretion in a dose-dependent manner.

-

Materials:

-

Primary pituitary cell cultures or a suitable lactotroph cell line (e.g., GH3 or PR1 cells).

-

Cell culture medium.

-

This compound.

-

ELISA kit for prolactin.

-

-

Procedure:

-

Cells are cultured in multi-well plates.

-

The medium is replaced with one containing varying concentrations of this compound or vehicle.

-

After a suitable incubation period (e.g., 24-72 hours), the culture medium is collected.

-

The concentration of prolactin in the medium is measured by ELISA.

-

-

Data Analysis:

-

Prolactin levels in this compound-treated wells are compared to the vehicle control.

-

A dose-response curve is constructed to determine the EC50 (half-maximal effective concentration) for prolactin stimulation.

-

Summary of Quantitative Data

Due to the limited availability of recent, specific in vitro studies on this compound in the public domain, a comprehensive table of quantitative data cannot be provided at this time. The available information is largely qualitative or provides relative potencies.

| Parameter | Receptor/Cell Type | Value | Reference |

| Estrogenic Activity | Estrogen Receptor | ~0.1% of estrone | [1] |

| Antigonadotropic Potency | Hypothalamic-Pituitary Axis | <0.5% of estrone | [1] |

| Estrogen Receptor Affinity | Estrogen Receptor | Low | [1] |

Conclusion

This compound functions in vitro as a weak estrogen agonist. Its primary mechanisms of action stem from this property, leading to classical estrogenic responses and antigonadotropic effects through negative feedback on the HPG axis. While the qualitative aspects of its mechanism are understood, there is a clear need for modern, quantitative in vitro studies to precisely define its binding affinities, dose-response relationships for hormonal modulation, and to confirm its hypothesized effects on prolactin secretion. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more complete understanding of this compound's pharmacology.

References

Paroxypropione: A Technical Guide to its Discovery and Historical Use as a Gonadotropin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, also known as p-hydroxypropiophenone, is a synthetic, non-steroidal compound with weak estrogenic properties that was historically used as a gonadotropin inhibitor. First synthesized in 1902, its ability to suppress pituitary gonadotropin secretion was discovered in 1951. This led to its clinical use in Spain and Italy for the management of certain endocrine disorders. This technical guide provides an in-depth overview of the discovery, synthesis, historical medical applications, and mechanism of action of this compound. It includes a detailed synthesis protocol, a summary of its chemical and physical properties, and an elucidation of its role in the hypothalamic-pituitary-gonadal axis.

Introduction

This compound (4'-hydroxypropiophenone) is a compound of historical significance in the field of endocrinology. While no longer in clinical use, its study provides valuable insights into the development of synthetic hormones and their interaction with the reproductive endocrine system. Its primary historical application was as an antigonadotropic agent, leveraging its weak estrogenic activity to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This guide aims to be a comprehensive resource for researchers and professionals in drug development by detailing the scientific journey of this compound from its synthesis to its clinical applications.

Discovery and Historical Timeline

-

1902: this compound is first synthesized.[1]

-

1951: The antigonadotropic properties of this compound are discovered.[1] A key publication by H. Husslein in Wiener Klinische Wochenschrift titled "[P-oxy-propio-phenon, a synthetic pituitary inhibitor]" likely detailed these initial findings.

-

1953: Further research into its antigonadotropic activity is conducted, including animal experiments by H. Rauscher published in Archives Internationales de Pharmacodynamie et de Thérapie.

-

Post-1951: this compound is introduced into clinical practice in Spain and Italy for its gonadotropin-inhibiting effects.[1]

-

Present Day: this compound is no longer marketed for medical use but remains a subject of academic and historical interest. It also serves as a precursor in the chemical synthesis of diethylstilbestrol and dienestrol.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4'-Hydroxypropiophenone | |

| Synonyms | This compound, p-Hydroxypropiophenone, Ethyl p-hydroxyphenyl ketone | |

| CAS Number | 70-70-2 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molar Mass | 150.17 g/mol | |

| Melting Point | 149-152 °C | [3] |

| Boiling Point | 140-145 °C at 0.5 mmHg | [3] |

| Solubility | Very slightly soluble in water. Soluble in ethanol and DMSO. | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of p-Hydroxypropiophenone

This protocol is adapted from a documented synthesis method for p-hydroxypropiophenone.

Step 1: Synthesis of Phenyl Propionate

-

To a solution of phenol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), add a weak base (e.g., sodium bicarbonate, 1-1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride (1.1-1.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenyl propionate.

Step 2: Fries Rearrangement to this compound

-

To a reaction vessel, add the phenyl propionate obtained from Step 1.

-

Add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene or without a solvent. The molar ratio of phenyl propionate to AlCl₃ is typically 1:1.2.

-

Heat the reaction mixture to a temperature between 120-140°C for several hours. The optimal reaction time should be determined by monitoring with TLC.

-

After the reaction is complete, cool the mixture and carefully add it to a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.

Historical Use as a Gonadotropin Inhibitor

This compound was primarily used for its antigonadotropic effects, which stem from its weak estrogenic activity. By providing negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, it suppresses the secretion of gonadotropins.

Clinical Applications

While detailed clinical trial data from the period of its use is scarce in modern databases, historical accounts indicate its use in conditions associated with elevated gonadotropin levels. It was reportedly used in the treatment of various menstrual disorders. The typical dosage required to achieve these effects was high, in the range of 0.8 to 1.6 grams per day.[1]

Mechanism of Action: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its antigonadotropic effects by acting as a weak estrogen receptor agonist. This interaction initiates a negative feedback loop within the HPG axis, primarily at the level of the hypothalamus and the anterior pituitary.

-

Hypothalamus: this compound's estrogenic activity is thought to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.

-

Anterior Pituitary: The reduced GnRH stimulation, coupled with a direct inhibitory effect of this compound on the gonadotroph cells of the anterior pituitary, leads to a significant decrease in the synthesis and secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

-

Gonads: The diminished levels of LH and FSH result in decreased stimulation of the gonads (ovaries in females, testes in males), leading to reduced production of gonadal steroids (estrogen, progesterone, and testosterone).

Early Experimental Evidence

Presumed Experimental Protocol (Based on contemporary methodologies)

-

Animal Model: Immature female rats or mice were likely used, as their reproductive systems are highly sensitive to gonadotropin stimulation.

-

Treatment Groups:

-

Control Group: Received a vehicle control.

-

This compound Group: Received varying doses of this compound.

-

Positive Control: Possibly a known gonadotropin inhibitor of the time.

-

-

Administration: this compound was likely administered orally or via subcutaneous injection over a set period.

-

Endpoint Measurement:

-

Uterine and Ovarian Weight: A decrease in the weight of these organs would indicate a lack of gonadotropin stimulation.

-

Vaginal Smears: Examination of vaginal cytology to assess the stage of the estrous cycle. Inhibition of ovulation would be a key indicator.

-

Histological Examination: Microscopic examination of ovarian tissue to look for follicular development and corpora lutea formation.

-

Bioassays for Gonadotropins: At the time, gonadotropin levels in pituitary extracts or serum would have been measured using bioassays, such as the ovarian ascorbic acid depletion assay for LH or the ovarian weight gain assay for FSH in hypophysectomized rats.

-

Conclusion

This compound represents an important chapter in the history of synthetic endocrinology. Its discovery as a gonadotropin inhibitor paved the way for a deeper understanding of the hypothalamic-pituitary-gonadal axis and the development of more potent and specific modulators of this system. While its clinical use has been superseded by more advanced therapies, the principles of its mechanism of action remain relevant to modern drug development in reproductive medicine and oncology. This technical guide has provided a consolidated overview of the key scientific and historical aspects of this compound for the benefit of the scientific community.

References

Paroxypropione: A Technical Guide for Researchers

CAS Number: 70-70-2 Molecular Weight: 150.17 g/mol

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound recognized for its estrogenic and antigonadotropic properties. This technical guide provides an in-depth overview of its chemical synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid with the molecular formula C9H10O2.[1] It is soluble in organic solvents such as methanol and DMSO.

| Property | Value | Reference |

| CAS Number | 70-70-2 | [2] |

| Molecular Formula | C9H10O2 | [1] |

| Molecular Weight | 150.17 g/mol | |

| Melting Point | 148-151 °C | |

| Boiling Point | 152-154 °C at 26 mmHg | |

| Solubility | 0.345 g/L in water | |

| Appearance | White powder |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. Various catalysts and conditions have been reported, influencing the reaction yield.

Experimental Protocol: Synthesis via Fries Rearrangement with Trifluoromethanesulfonic Acid

This protocol outlines a regiospecific Friedel-Crafts acylation of phenol using trifluoromethanesulfonic acid (TfOH) as a catalyst.

Materials:

-

Phenol

-

Propionyl chloride

-

Trifluoromethanesulfonic acid (TfOH)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO3 solution

-

Saturated NaCl solution

-

MgSO4

-

Silica gel for column chromatography

Procedure:

-

Dissolve phenol (0.28 mmol) and propionyl chloride (0.28 mmol) in TfOH (3 ml) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1 hour).

-

Pour the reaction mixture into a mixture of cold water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and saturated NaCl solution.

-

Dry the organic layer over MgSO4 and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain 4'-hydroxypropiophenone.[2]

Variations in Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aluminium chloride | Carbon disulfide (reflux), then solvent removal | 130-150 | 2-3 | 45-50 |

| Aluminium chloride | Nitrobenzene | 50 | 18 | 72 |

| Aluminium chloride | Nitromethane | 20 | 168-192 (7-8 days) | 80 |

| Trifluoromethanesulfonic acid | - | 0-20 | 1 | - |

Biological Activity and Mechanism of Action

This compound functions as a synthetic nonsteroidal estrogen, exerting its effects by interacting with estrogen receptors (ERs).[3] Its antigonadotropic activity stems from its ability to suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression of the hypothalamic-pituitary-gonadal (HPG) axis leads to a decrease in the production of sex steroids.[3]

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like this compound to estrogen receptors (ERα and ERβ) initiates a cascade of cellular events. This can occur through genomic and non-genomic pathways. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Non-genomic pathways can involve the activation of intracellular signaling cascades, such as the Src/p21ras/Erk pathway, through membrane-associated estrogen receptors.

Antigonadotropic Effect Workflow

The antigonadotropic effect of this compound is a consequence of its estrogenic activity, which leads to negative feedback on the hypothalamus and pituitary gland. This results in reduced gonadotropin secretion and subsequently, decreased gonadal steroidogenesis.

Experimental Protocols for Biological Activity

Estrogen Receptor Binding Assay using Fluorescence Polarization

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound for the estrogen receptor.

Materials:

-

Estrogen Receptor (ERα or ERβ)

-

Fluorescently labeled estradiol (e.g., 17α-fluorescein-labeled estradiol derivative) as a tracer

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate-buffered saline)

-

Microplates (e.g., 96-well black plates)

-

Fluorescence polarization reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add a fixed concentration of the estrogen receptor and the fluorescently labeled estradiol tracer to each well.

-

Add the different concentrations of this compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a high concentration of unlabeled 17β-estradiol (minimum polarization).

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a fluorescence polarization reader.

-

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the tracer binding) can be determined from this curve.

-

The Ki (inhibition constant) can then be calculated from the IC50 value.[4]

Quantitative Data

Currently, specific IC50 or Ki values for this compound's binding to the estrogen receptor, as well as quantitative dose-response data for its antigonadotropic effects, are not widely available in the public domain. Researchers are encouraged to perform competitive binding assays and in vivo studies to determine these values.

Conclusion

This compound is a compound of interest for researchers in endocrinology and drug development due to its dual estrogenic and antigonadotropic activities. The synthesis of this compound is well-established through the Fries rearrangement, with various protocols available to optimize yield. Its mechanism of action is centered on its interaction with estrogen receptors, leading to a cascade of signaling events that ultimately suppress gonadotropin release. The provided experimental frameworks can serve as a basis for further investigation into the specific quantitative biological activities of this compound, contributing to a more comprehensive understanding of its therapeutic potential.

References

- 1. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 2. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Antigonadotropin - Wikipedia [en.wikipedia.org]

- 4. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Paroxypropione: A Technical Guide for Laboratory Applications

An In-depth Analysis of Paroxypropione's Solubility in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4'-hydroxypropiophenone) in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior in various solvent systems.

Summary of Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for experimental design, formulation development, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Methanol | CH₃OH | 100 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified |

| Water | H₂O | 0.34 g/L | 15 |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Soluble | Not Specified |

Experimental Determination of Solubility

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This method was utilized to obtain the quantitative data presented in this guide.

Shake-Flask Method: A Detailed Protocol

The shake-flask method involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

The container is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.

3. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is constructed using standard solutions of this compound of known concentrations to ensure accurate quantification.

4. Data Reporting:

-

The solubility is typically reported in units of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of a compound, and it is crucial to control these variables during experimental determination to ensure accurate and reproducible results.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent can significantly impact solubility. This compound contains a phenolic hydroxyl group and is weakly acidic; therefore, its solubility in aqueous solutions will increase at higher pH values.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

This technical guide provides a foundational understanding of the solubility of this compound in key laboratory solvents. For applications requiring precise solubility data in specific solvent systems or under different conditions, it is recommended to perform experimental determinations as outlined in the provided protocol.

The Metabolic Fate of Paroxypropione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxypropione, also known as 4'-hydroxypropiophenone, is a compound with potential pharmacological applications. Understanding its metabolic pathways in vivo is critical for evaluating its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, drawing upon established metabolic reactions for structurally analogous compounds. It outlines detailed experimental protocols for conducting in vivo metabolism studies and presents a framework for the quantitative analysis of its metabolites. This document is intended to serve as a foundational resource for researchers initiating preclinical investigations of this compound.

Introduction

This compound is a chemical entity belonging to the propiophenone class of compounds. While specific in vivo metabolic data for this compound is not extensively available in the public domain, its chemical structure—featuring a phenolic hydroxyl group and a ketone moiety—suggests that it will undergo well-characterized Phase I and Phase II metabolic transformations. The primary sites of drug metabolism are the liver and, to a lesser extent, the intestines, kidneys, and other tissues. The metabolic pathways elucidated in this guide are predicted based on the known metabolism of similar propiophenone derivatives and phenolic compounds.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through two main phases of biotransformation: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the principal Phase I metabolic routes are predicted to be:

-

Reduction of the Ketone Group: The ketone moiety is susceptible to reduction to a secondary alcohol, forming 1-(4-hydroxyphenyl)propan-1-ol. This reaction is often stereospecific and catalyzed by carbonyl reductases.

-

Aromatic Hydroxylation: The aromatic ring may undergo hydroxylation, although the existing hydroxyl group may influence the position and extent of further oxidation.

-

Aliphatic Hydroxylation: The ethyl side chain can be a target for hydroxylation at the α or β position.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. The predicted Phase II pathways for this compound and its metabolites include:

-

Glucuronidation: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid, a major pathway for the elimination of phenolic compounds. The secondary alcohol formed from ketone reduction can also undergo glucuronidation.

-

Sulfation: Conjugation with a sulfonate group at the phenolic hydroxyl position is another common pathway for phenols, particularly at lower concentrations of the substrate.

The following diagram illustrates the predicted metabolic pathways of this compound.

Quantitative Data Presentation

As of the date of this document, specific quantitative in vivo metabolic data for this compound is not available in peer-reviewed literature. To facilitate future research and provide a template for data presentation, the following tables are proposed for summarizing key pharmacokinetic and metabolic parameters. These tables should be populated with experimental data obtained from studies conducted as per the protocols outlined in the subsequent sections.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Plasma

| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |

| This compound | ||||

| 1-(4-hydroxyphenyl)propan-1-ol | ||||

| This compound Glucuronide | ||||

| This compound Sulfate |

Table 2: Excretion Profile of this compound and its Metabolites (% of Administered Dose)

| Compound | Urine (0-24h) | Feces (0-48h) | Total |

| This compound | |||

| 1-(4-hydroxyphenyl)propan-1-ol | |||

| This compound Glucuronide | |||

| This compound Sulfate | |||

| Total Recovery |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vivo metabolic pathways of this compound. These protocols are based on standard practices in preclinical drug metabolism studies.

In Vivo Metabolism Study in Rodents

Objective: To identify and quantify this compound and its metabolites in plasma, urine, and feces of rodents following administration.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

Dosing:

-

Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administration: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 1 mg/kg) to different groups of animals (n=5 per group) to assess oral bioavailability and metabolism.

Sample Collection:

-

Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C until analysis.

-

Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, and 24-48 hours). Record the volume of urine and the weight of feces. Homogenize feces in water. Store all samples at -80°C.

Sample Preparation for Analysis

Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Urine:

-

Thaw and vortex the urine sample.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard.

-

Directly inject into the LC-MS/MS system. For glucuronide and sulfate conjugates, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) can be performed prior to analysis to confirm their presence.

Feces:

-

Homogenize the fecal sample with 4 volumes of water.

-

To 100 µL of the homogenate, add 400 µL of cold acetonitrile with an internal standard.

-

Follow the same procedure as for plasma samples from the vortexing step.

Analytical Methodology: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and predicted metabolites. Full scan and product ion scan modes for the identification of unknown metabolites.

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study.

Conclusion

This technical guide provides a predictive overview of the metabolic pathways of this compound in vivo and detailed protocols for the experimental validation of these predictions. The primary metabolic routes are expected to involve ketone reduction and conjugation of the phenolic hydroxyl group through glucuronidation and sulfation. The provided experimental designs and analytical methods offer a robust framework for researchers to thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The quantitative data generated from such studies will be invaluable for the further development and risk assessment of this compound.

The Uncharted Pharmacokinetics of Paroxypropione: A Technical Guide for Researchers

A notable gap in the scientific literature exists regarding the detailed pharmacokinetic profile of paroxypropione (also known as p-hydroxypropiophenone) in preclinical animal models. Despite its history as a synthetic nonsteroidal estrogen and antigonadotropin, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not publicly available. This guide synthesizes the existing knowledge on this compound and provides a framework for future research by outlining potential metabolic pathways and standardized experimental protocols based on studies of structurally related compounds.

Introduction to this compound

This compound is a propiophenone derivative that has been used clinically in some countries as an antigonadotropin.[1] Its mechanism of action is linked to its estrogenic properties, though it is considered a weak estrogen.[1] Structurally, it is related to other phenolic compounds and has been noted as a metabolite of the synthetic estrogen diethylstilbestrol.[1] Given the renewed interest in the pharmacological activities of various phenolic compounds, a thorough understanding of the pharmacokinetics of this compound is crucial for any future preclinical or clinical development.

Anticipated Metabolic Pathways of this compound

While specific metabolic studies on this compound are lacking, its chemical structure—a ketone group and a hydroxyl group on a phenyl ring—suggests several predictable metabolic pathways based on the biotransformation of similar xenobiotics. The metabolism of the structurally related compound 4-aminopropiophenone, which undergoes N-acetylation, ring and aliphatic hydroxylation in rats and dogs, provides a basis for these hypotheses.

Potential metabolic transformations for this compound likely include:

-

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

-

Sulfation: Similar to glucuronidation, sulfation of the hydroxyl group is another major phase II conjugation pathway.

-

Reduction of the Ketone Group: The ketone moiety can be reduced to a secondary alcohol, forming a hydroxylated metabolite. This resulting alcohol could then also undergo glucuronidation or sulfation.

-

Oxidative Metabolism (Phase I): Cytochrome P450 enzymes could potentially introduce additional hydroxyl groups on the aromatic ring (ring hydroxylation) or on the propyl side chain (aliphatic hydroxylation).

These potential pathways are illustrated in the following diagram:

Experimental Protocols for Pharmacokinetic Studies

The following sections detail standardized, yet general, experimental protocols for conducting pharmacokinetic studies of a compound like this compound in a rat model. These protocols are based on methodologies reported in the literature for other small molecules.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Sex: Both male and female rats should be included to investigate potential sex-dependent differences in pharmacokinetics.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study.

Intravenous (IV) Pharmacokinetic Study Protocol

-

Dose Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, polyethylene glycol, or a co-solvent system). The concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).

-

Dose Administration: Administer a single bolus dose of this compound via a cannulated jugular or tail vein.

-

Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated carotid artery or saphenous vein at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours to determine excretion patterns.

-

Data Analysis: Analyze plasma concentrations of this compound and any identified metabolites over time to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Oral (PO) Pharmacokinetic Study Protocol

-

Dose Formulation: Prepare a solution or suspension of this compound in a vehicle suitable for oral administration (e.g., water, carboxymethylcellulose).

-

Dose Administration: Administer a single dose of this compound via oral gavage to fasted animals (fasting is typically overnight to ensure gastric emptying).

-

Blood Sampling, Plasma Preparation, and Storage: Follow the same procedures as described for the IV study, with sampling times adjusted to capture the absorption phase (e.g., 0, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

-

Data Analysis: Determine pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Oral bioavailability (F) can be calculated by comparing the AUC from the oral study to the AUC from the IV study.

The workflow for a typical animal pharmacokinetic study is depicted below:

Data Presentation for a Propiophenone Derivative: An Illustrative Example

While quantitative pharmacokinetic data for this compound is unavailable, the following table presents hypothetical data for a generic propiophenone derivative in rats to illustrate how such data should be structured for clear comparison. This data is for illustrative purposes only and does not represent this compound.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 (at time 0) | 850 |

| Tmax (h) | - | 0.75 |

| AUC₀-∞ (ng·h/mL) | 2500 | 12500 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 6.7 | - |

| Vd (L/kg) | 1.5 | - |

| F (%) | - | 50 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Conclusion and Future Directions

The pharmacokinetics of this compound in animal models remain a significant knowledge gap. The information presented in this guide is intended to provide a foundation for researchers to design and conduct the necessary studies to fill this void. Future research should focus on:

-

Definitive pharmacokinetic studies in multiple animal species (e.g., rats, mice, dogs) to determine key parameters.

-

Metabolite identification studies using high-resolution mass spectrometry to elucidate the primary routes of metabolism.

-

In vitro metabolism studies using liver microsomes and hepatocytes from different species to understand species differences in metabolism and to aid in interspecies scaling.

-

Tissue distribution studies to identify potential sites of accumulation and to correlate pharmacokinetic profiles with pharmacodynamic effects.

A comprehensive understanding of the ADME properties of this compound is essential for the rational design of any future preclinical and clinical investigations.

References

Toxicological data and safety profile of Paroxypropione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological and safety data on Paroxypropione. Due to the age of the compound and its discontinued marketing, comprehensive modern toxicological data, including detailed experimental protocols and human clinical trial safety results, are limited. The information herein should be used for informational purposes only and is not exhaustive.

Introduction

This compound, also known as 4'-hydroxypropiophenone, is a synthetic, nonsteroidal estrogen that was formerly used medically as an antigonadotropin in Spain and Italy.[1] First synthesized in 1902, its antigonadotropic properties were identified in 1951, leading to its clinical use.[1] It is structurally related to p-hydroxybenzoic acid and parabens and is also a metabolite of diethylstilbestrol.[1] this compound is no longer marketed.[1]

Toxicological Data Summary

Table 1: Acute Toxicity of this compound

| Species | Route of Exposure | LD50 Value | Reference |

| Rat | Oral | >500 mg/kg | [2] |

| Rat | Oral | 11800 mg/kg | [3] |

| Mouse | Oral | 2960 mg/kg | [3] |

| Mouse | Intraperitoneal | 200 mg/kg | [2][4] |

Note: The significant discrepancy in the reported oral LD50 values for rats (>500 mg/kg vs. 11800 mg/kg) could be due to differences in experimental conditions, vehicle used, or strain of rat. Without access to the original study protocols, the reason for this difference cannot be definitively determined.

Hazard Identification and Safety Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

A safety profile also indicates that this compound is considered a poison by intraperitoneal, subcutaneous, and parenteral routes.[7] It has been identified as an experimental teratogen with other noted experimental reproductive effects.[7]

Mechanism of Action

This compound's biological effects are believed to be mediated through two primary mechanisms: interaction with the estrogen receptor and activity as a microtubule-targeting agent.

Estrogenic Activity

This compound is a weak estrogen receptor agonist.[1] It possesses a low affinity for the estrogen receptor, requiring high doses (e.g., 0.8 to 1.6 g/day ) to elicit significant estrogenic and antigonadotropic effects.[1] Its estrogenic activity is estimated to be about 0.1% of that of estrone.[1]

Caption: Conceptual pathway of this compound's estrogenic activity.

Microtubule-Targeting Activity

This compound has also been studied for its potential role in breast cancer treatment, which is thought to be related to its activity as a microtubule-targeting agent (MTA).[8] It is suggested that this compound binds to tubulin, the protein subunit of microtubules, and promotes its polymerization.[8] This stabilization of microtubules can disrupt dynamic cellular processes like mitosis, leading to cell cycle arrest and apoptosis, a mechanism common to several anticancer drugs.[9][10]

Caption: Proposed mechanism of this compound as a microtubule-targeting agent.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound is not well-documented in available literature. It is known to be an active metabolite of the synthetic estrogen diethylstilbestrol.[1]

Gaps in Knowledge and Conclusion

The toxicological and safety profile of this compound is incomplete by modern standards. Key data, including detailed protocols for acute toxicity studies, comprehensive chronic toxicity, carcinogenicity, and mutagenicity data, as well as human safety data from clinical trials, are lacking. The conflicting LD50 values further underscore the limitations of the available historical data.

For drug development professionals, while this compound itself is not a current therapeutic, its dual mechanism of action as a weak estrogen receptor agonist and a potential microtubule-targeting agent presents an interesting scaffold for further investigation. However, any research based on this compound would necessitate a full, modern toxicological assessment to establish a reliable safety profile. Researchers should be aware of its irritant properties and handle it with appropriate personal protective equipment.

References

- 1. echemi.com [echemi.com]

- 2. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc [chemsrc.com]

- 3. Biomarker Genes for Detecting Estrogenic Activity of Endocrine Disruptors via Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxypropiophenone, 70-70-2 [thegoodscentscompany.com]

- 5. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]

- 6. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PPARγ Inhibitors as Novel Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Paroxypropione: A Technical Review of Anticancer and Endocrine Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxypropione, also known as 4'-Hydroxypropiophenone, is a synthetic compound that has been investigated for its biological activities, notably its potential as an anticancer agent and its effects on the endocrine system. This technical guide provides an in-depth review of the available in vitro data on this compound, focusing on its effects on cancer cell lines and its interaction with the estrogen receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts.

Anticancer Activity in Breast Cancer Cells

This compound has demonstrated cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. Studies have identified its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.

Quantitative Data: Cytotoxicity

The primary quantitative measure of this compound's anticancer activity comes from cell viability assays.

| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| MCF-7 | MTT Assay | 100 µg/mL | 24 hours | [1] |